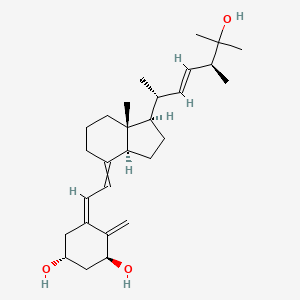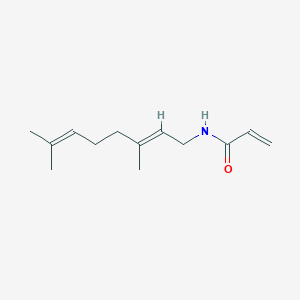
Biotin-11-deoxycytidine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-11-deoxycytidine-5’-triphosphate is a modified nucleotide that combines biotin, an 11-atom linker, and deoxycytidine-5’-triphosphate. This compound is primarily used in molecular biology for labeling and detection purposes. The biotin moiety allows for efficient interaction with avidin and streptavidin, making it a valuable tool in various biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-11-deoxycytidine-5’-triphosphate is synthesized by attaching a biotin molecule to deoxycytidine-5’-triphosphate via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of Biotin-11-deoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves automated synthesis machines, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-11-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups for different labeling purposes.
Enzymatic Incorporation: It can be incorporated into DNA via enzymatic reactions such as nick translation, random priming, or 3’-end terminal labeling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Enzymes: DNA polymerases, reverse transcriptase, and terminal transferase.
Buffers: Tris-HCl buffer at pH 7.5 is commonly used to maintain optimal reaction conditions.
Major Products Formed
The major products formed from these reactions are biotin-labeled DNA or cDNA probes, which can be detected using streptavidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .
Aplicaciones Científicas De Investigación
Biotin-11-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled DNA probes for various analytical techniques.
Biology: Employed in in situ hybridization, microarray gene profiling, and other molecular biology assays.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences or mutations.
Industry: Applied in the production of biotinylated DNA for research and development purposes
Mecanismo De Acción
The mechanism of action of Biotin-11-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The biotin moiety allows for subsequent detection using avidin or streptavidin conjugates. This interaction is highly specific and strong, enabling efficient detection and analysis of the labeled DNA.
Comparación Con Compuestos Similares
Similar Compounds
Biotin-11-deoxyuridine-5’-triphosphate: Similar in structure but contains deoxyuridine instead of deoxycytidine.
Biotin-16-dUTP: Another biotin-labeled nucleotide used for similar applications but with a different linker length.
Uniqueness
Biotin-11-deoxycytidine-5’-triphosphate is unique due to its specific linker length, which provides optimal substrate properties and labeling efficiency. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C28H46N7O16P3S |
|---|---|
Peso molecular |
861.7 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H46N7O16P3S/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 |
Clave InChI |
JZKGHPGIZWCMBI-VPHBQDTQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)


![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)






